3-Dimethylaminoacrolein

説明

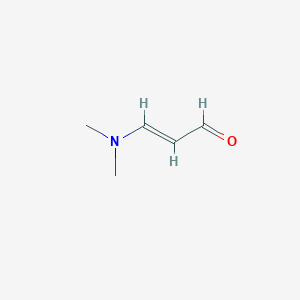

Structure

2D Structure

3D Structure

特性

CAS番号 |

927-63-9 |

|---|---|

分子式 |

C5H9NO |

分子量 |

99.13 g/mol |

IUPAC名 |

3-(dimethylamino)prop-2-enal |

InChI |

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3 |

InChIキー |

RRLMPLDPCKRASL-UHFFFAOYSA-N |

SMILES |

CN(C)C=CC=O |

異性体SMILES |

CN(C)/C=C/C=O |

正規SMILES |

CN(C)C=CC=O |

他のCAS番号 |

927-63-9 |

ピクトグラム |

Corrosive |

同義語 |

3-(Dimethylamino)-2-propenal; 3-(Dimethylamino)acrolein; 3-(Dimethylamino)acrylaldehyde; 3-(Dimethylamino)propenal; 4-Dimethylamino-2-propen-1-al; β-(Dimethylamino)acrolein |

製品の起源 |

United States |

Synthetic Methodologies for 3 Dimethylaminoacrolein

Reppe Vinylation Approaches

The Reppe vinylation offers a direct route to 3-Dimethylaminoacrolein through the addition of an amine to an alkyne.

This compound can be obtained through the Reppe vinylation process, which involves the addition of dimethylamine (B145610) to the carbon-carbon triple bond of propynal (also known as propargyl aldehyde). wikipedia.orgwikimedia.org This reaction directly forms the enamine structure of the target compound.

Despite the directness of the Reppe vinylation using propynal, this starting material is highly problematic for industrial-scale synthesis. wikipedia.org Propynal is known for its tendency to explode, making its handling and use in large quantities a significant safety hazard. wikipedia.org This inherent instability renders the route commercially unviable for large-scale production. wikipedia.org

Vilsmeier Reagent-Mediated Syntheses

To circumvent the hazards associated with propynal, alternative syntheses utilizing the Vilsmeier reagent have been developed. These methods are more suitable for industrial application and offer greater safety and control.

A more practical and industrially relevant synthesis involves the reaction of vinyl ethers with a Vilsmeier reagent formed in-situ from dimethylformamide (DMF) and phosgene (B1210022). wikipedia.org In this process, a vinyl ether, such as ethyl vinyl ether or isobutyl vinyl ether, reacts with the Vilsmeier reagent. wikipedia.orgwikimedia.org This forms an intermediate, such as 3-ethoxypropenylidene dimethylammonium chloride in the case of ethyl vinyl ether. wikipedia.org This iminium salt is then hydrolyzed in a weakly alkaline medium, like a dilute sodium hydroxide (B78521) solution, to yield this compound. wikipedia.org Using isobutyl vinyl ether, this route has been reported to achieve a yield of 86% for the final product. wikipedia.org

The Vilsmeier-based synthesis has been successfully adapted for continuous process implementations. wikipedia.org Continuous-flow systems offer significant advantages for handling highly reactive substances like the Vilsmeier reagent, as they allow for better control of reaction temperature and minimize the accumulation of hazardous intermediates, thus improving safety and scalability. wikipedia.orgeurekalert.orgmit.edu This approach is a significant step toward safer and greener production of key chemical intermediates. eurekalert.org

To avoid the use of highly toxic phosgene, the Vilsmeier reagent can be prepared using alternative acid chlorides. wikipedia.orgguidechem.com Inorganic acid chlorides such as phosphoryl trichloride (B1173362) (POCl₃) and organic acid chlorides like oxalyl chloride are commonly used substitutes that react with DMF to generate the necessary electrophilic iminium salt. wikipedia.orgguidechem.comgoogle.com These reagents are also employed in Vilsmeier-Haack reactions to achieve formylations and similar transformations on a variety of substrates. sapub.orgnih.gov

Research Findings Summary

The following tables summarize the key aspects of the synthetic methodologies discussed.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Reppe Vinylation | Vilsmeier Reagent-Mediated Synthesis |

|---|---|---|

| Primary Reactants | Propynal, Dimethylamine | Vinyl Ether, Dimethylformamide (DMF), Acid Chloride |

| Key Intermediate | None (Direct Addition) | Enol Ether Iminium Salt |

| Industrial Viability | Low | High |

| Primary Challenge | Explosive nature of propynal wikipedia.org | Toxicity of reagents (e.g., phosgene) wikipedia.orgguidechem.com |

| Reported Yield | Not specified for industrial scale | Up to 86% wikipedia.org |

Table 2: Common Acid Chlorides for Vilsmeier Reagent Formation

| Acid Chloride | Chemical Formula | Type | Reference |

|---|---|---|---|

| Phosgene | COCl₂ | Organic | wikipedia.orggoogle.com |

| Phosphoryl Trichloride | POCl₃ | Inorganic | wikipedia.orgguidechem.com |

Formation from Enol Ether Iminium Salts

A significant and industrially suitable method for synthesizing this compound involves the use of vinyl ethers and the in-situ formation of a Vilsmeier reagent. This process circumvents the use of propynal, which is prone to explosion. The general mechanism is a variation of the Vilsmeier-Haack reaction, where a vinyl ether serves as the nucleophilic substrate that reacts with an electrophilic iminium species.

The reaction sequence begins with the formation of a Vilsmeier reagent from a substituted formamide, such as dimethylformamide (DMF), and an inorganic or organic acid chloride. wikipedia.org Common acid chlorides used for this purpose include phosgene (COCl₂), phosphoryl trichloride (POCl₃), and oxalyl chloride. wikipedia.orggoogle.com This Vilsmeier reagent then reacts with a vinyl ether.

Vinyl ethers, such as ethyl vinyl ether or isobutyl vinyl ether, are suitable starting materials. wikipedia.org The reaction with the Vilsmeier reagent leads to the formation of an intermediate enol ether iminium salt. wikipedia.org For instance, the reaction of ethyl vinyl ether with the reagent formed from phosgene and dimethylformamide yields 3-ethoxypropenylidene dimethylammonium chloride. wikipedia.org Similarly, using isobutyl vinyl ether results in the formation of N,N-Dimethyl-N,N-(3-isobutoxy-prop-2-endiyl)iminium chloride. google.com

This intermediate iminium salt does not typically require isolation and is directly hydrolyzed to yield the final product. google.com The hydrolysis is carried out in a weakly alkaline medium, such as a dilute sodium hydroxide solution, to afford this compound. wikipedia.org This method can be adapted for continuous processes and has been shown to produce high yields. wikipedia.org For example, the hydrolysis of the iminium salt derived from isobutyl vinyl ether furnishes this compound in an 86% yield. wikipedia.orggoogle.com

Interactive Data Table: Synthesis of this compound via Enol Ether Iminium Salts

| Vinyl Ether | Formamide | Acid Chloride | Intermediate Iminium Salt | Final Product Yield | Reference |

| Ethyl vinyl ether | Dimethylformamide | Phosgene | 3-Ethoxypropenylidene dimethylammonium chloride | 68% (for salt) | wikipedia.org |

| Isobutyl vinyl ether | Dimethylformamide | Phosgene | N,N-Dimethyl-N,N-(3-isobutoxy-prop-2-endiyl)iminium chloride | 86% | wikipedia.orggoogle.com |

Reactivity Profile and Mechanistic Investigations of 3 Dimethylaminoacrolein

Electrophilic and Nucleophilic Characteristics

The distinct electronic properties of 3-dimethylaminoacrolein allow it to react as both an electrophile and a nucleophile. wikipedia.orgwikipedia.org Its reactivity is a consequence of the resonance between the enamine and unsaturated aldehyde functionalities. wikipedia.org The lone pair of electrons on the nitrogen atom can be delocalized across the conjugated π-system, pushing electron density towards the aldehyde group.

This delocalization creates a resonance structure with a negative charge on the oxygen atom and a positive charge on the nitrogen atom. This electronic distribution imparts nucleophilic character at the oxygen and C2 carbon, while the C1 (carbonyl carbon) and C3 carbons become electrophilic centers. The activated aldehyde group is particularly susceptible to attack by various reagents. wikipedia.org Consequently, this compound can be utilized to introduce unsaturated and reactive three-carbon (C₃) units into other molecules. wikipedia.orgwikipedia.org

Reactions with CH-Acidic Compounds

A significant application of this compound in organic synthesis is its reaction with compounds containing an acidic C-H bond (CH-acidic). wikipedia.org These reactions typically proceed via condensation mechanisms, leveraging the electrophilic nature of the acrolein backbone to form new carbon-carbon bonds.

This compound readily reacts with CH-acidic compounds such as malononitrile (B47326). wikipedia.org In this reaction, the carbanion generated from the deprotonation of malononitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The initial adduct then undergoes dehydration and elimination of dimethylamine (B145610) to yield a 1,3-butadiene (B125203) derivative, specifically 1,1-dicyano-4-(dimethylamino)-1,3-butadiene. wikipedia.orgwikipedia.org This type of reaction is a valuable method for constructing highly functionalized diene systems.

The reaction of this compound with cyclopentadiene (B3395910) provides a direct route to aminofulvene derivatives. wikipedia.orgwikipedia.org In the presence of a strong base like sodium amide, cyclopentadiene is deprotonated to form the aromatic cyclopentadienyl (B1206354) anion. This anion then serves as a carbon nucleophile, attacking the electrophilic C3 position of the this compound. Subsequent elimination of dimethylamine from the intermediate adduct results in the formation of a substituted aminofulvene. wikipedia.org Vinamidinium salts derived from this compound can also react with cyclopentadiene under similar conditions to produce the same aminofulvene derivative. wikipedia.org

Reactions with Nucleophilic Compounds

The electrophilic sites within this compound, particularly the carbonyl carbon, are reactive towards a variety of nucleophiles, including alkoxides and amines. wikipedia.org These reactions can be facilitated by first activating the aldehyde group with reagents like dialkyl sulfates (e.g., dimethyl sulfate). wikipedia.orgwikipedia.org The resulting adducts are highly reactive intermediates that are readily transformed by nucleophiles. wikipedia.org

The activated adducts of this compound react efficiently with nucleophiles such as alkoxides or amines. wikipedia.orgwikipedia.org Treatment with an alkoxide, like sodium methoxide (B1231860), leads to the formation of a vinylogous amide acetal (B89532). wikipedia.org Similarly, reaction with primary or secondary amines yields the corresponding vinylogous amidines. wikipedia.orgwikipedia.org These products are themselves valuable synthetic intermediates.

A stable dimethyl acetal of this compound can be synthesized directly. wikipedia.orgwikipedia.org The reaction of this compound with sodium methoxide results in the formation of this compound dimethyl acetal in good yield. wikipedia.orgwikipedia.org A reported yield for this specific transformation is 62%. wikipedia.orgwikipedia.org Acetalization is a common strategy to protect the aldehyde group, and in this case, it produces a stable, isolable compound. organic-chemistry.org

Data Tables

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₉NO | wikipedia.orgsigmaaldrich.com |

| Molar Mass | 99.133 g·mol⁻¹ | wikipedia.org |

| Appearance | Pale yellow to dark brown liquid | wikipedia.orgwikipedia.org |

| Density | 0.99 g/mL at 25 °C | wikipedia.orgchemicalbook.com |

| Boiling Point | 270-273 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.584 | sigmaaldrich.comchemicalbook.com |

Table 2: Summary of Selected Reactions

| Reactant(s) | Product Type | Yield | Source(s) |

|---|---|---|---|

| Malononitrile | 1,3-Butadiene derivative | - | wikipedia.orgwikipedia.org |

| Cyclopentadiene | Aminofulvene | - | wikipedia.orgwikipedia.org |

| Sodium Methoxide | This compound Dimethyl Acetal | 62% | wikipedia.orgwikipedia.org |

Adduct Formation with Dialkyl Sulfates (e.g., Dimethyl Sulfate)

The activated aldehyde group in this compound readily reacts with dialkyl sulfates, such as dimethyl sulfate (B86663), in a quantitative manner. wikipedia.org This reaction leads to the formation of reactive, albeit unstable, adducts. wikipedia.orgwikipedia.org These intermediates will decompose back to the starting materials when heated to 110°C. wikipedia.org

The primary utility of these adducts lies in their facile conversion into other valuable compounds. When treated with nucleophiles like alkoxides or amines, they are transformed into the corresponding vinylogous amide acetals or amidines, respectively. wikipedia.org For example, reaction with sodium methoxide yields the stable this compound dimethyl acetal with a 62% yield. wikipedia.org Similarly, the adduct formed with 2-naphthylamine (B18577) can be cyclized using sodium methoxide to produce benzo[f]quinoline (B1222042). wikipedia.org

Table 1: Reactions of this compound Adducts with Nucleophiles

| Nucleophile | Product | Yield |

| Sodium Methoxide | This compound dimethyl acetal | 62% wikipedia.org |

| 2-Naphthylamine (followed by Sodium Methoxide) | Benzo[f]quinoline | Not specified wikipedia.org |

Vinylogous Reactivity and Related Systems

The concept of vinylogy is central to understanding the reactivity of this compound. It can be considered a vinylogous amide of dimethylformamide (DMF), meaning its electronic properties are transmitted through the conjugated π-system. wikipedia.orgwikipedia.org This characteristic gives rise to reactive intermediates known as vinamidines and vinamidinium salts. wikipedia.org

Vinamidines, or vinylogous amidines, and their corresponding protonated or alkylated forms, vinamidinium salts, are key reactive species derived from this compound. wikipedia.org These intermediates are substituted 1,5-diazapentadienes and serve as versatile building blocks for constructing various nitrogen-containing heterocyclic systems. wikipedia.org Their unique reactivity allows for the synthesis of pyridines, pyrimidines, pyrroles, and pyrazoles. wikipedia.org

Several methods exist for the preparation of vinamidinium salts from this compound. A notable example is the reaction with dimethylammonium tetrafluoroborate (B81430), which produces the corresponding vinamidinium salt, this compound dimethyliminium tetrafluoroborate, in nearly quantitative yield. wikipedia.orgwikipedia.org This salt can be crystallized more effectively as its perchlorate (B79767) salt. wikipedia.org

Another route involves the reaction of this compound with dimethylamine hydrochloride, which forms the vinamidinium salt 1,1,5,5-tetramethyl-1,5-diazapentadienium chloride in a 70% yield. wikipedia.org A two-step process involving dimethylamine and 70% perchloric acid also yields the same iminium salt, referred to as 1,3-bis(dimethylamino)trimethinium perchlorate. wikipedia.org

Table 2: Synthesis of Vinamidinium Salts from this compound

| Reagent | Product | Yield |

| Dimethylammonium tetrafluoroborate | This compound dimethyliminium tetrafluoroborate | Nearly quantitative wikipedia.orgwikipedia.org |

| Dimethylamine hydrochloride | 1,1,5,5-Tetramethyl-1,5-diazapentadienium chloride | 70% wikipedia.org |

| Dimethylamine and 70% Perchloric Acid | 1,3-Bis(dimethylamino)trimethinium perchlorate | Not specified wikipedia.org |

Vilsmeier Reactions Involving this compound

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic and heteroaromatic compounds. semanticscholar.orgorganic-chemistry.orgwikipedia.org this compound and its derivatives play a significant role as components in Vilsmeier-type reactions, expanding the scope and utility of this classic transformation. acs.orgacs.org

In the context of the Vilsmeier reaction, this compound can act as a precursor to the reactive electrophilic species. The Vilsmeier reagent is typically formed in situ from a substituted amide, like dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org This combination generates a chloroiminium ion, which is the active formylating agent. wikipedia.org

When this compound is used in conjunction with POCl₃, it can formylate activated aromatic systems. wikipedia.org For instance, the reaction of N-methylpyrrole with this compound and POCl₃ results in the formation of 3-(2-N-methylpyrrole)propenal in 49% yield. wikipedia.org This approach has also been applied to the synthesis of intermediates for pharmaceuticals, such as the cholesterol-lowering drug fluvastatin. wikipedia.org

Vilsmeier reactions utilizing this compound/POCl₃ exhibit notable regioselectivity, particularly in the formylation of complex molecules like porphyrins and chlorins. acs.org The reaction of copper(II) octaethylporphyrin with this reagent system leads to the formation of the meso-(2-formylvinyl) derivative. acs.org This product can subsequently be cyclized in strong acid to yield a benzochlorin. acs.org

The reaction conditions can be tuned to achieve different levels of substitution. Prolonged treatment of nickel(II) octaethylporphyrin with this compound/POCl₃ results in a disubstituted product where the acrolein groups are on adjacent meso positions. acs.org This highlights the ability to control the extent of formylation and generate a variety of products. Further acid-promoted cyclization of this disubstituted compound can lead to both monocyclized and dibenzobacteriochlorin products. acs.org This demonstrates the potential for significant product diversification through the strategic use of this compound in Vilsmeier-type reactions.

Mechanism of Electrophilic Substitution in Aromatic Amine Reactions

The reaction of this compound with aromatic amines proceeds via an electrophilic aromatic substitution (EAS) mechanism, but typically requires activation of the this compound moiety to generate a sufficiently potent electrophile. numberanalytics.comwikipedia.org Aromatic amines are highly reactive towards EAS because the amino group is a strong activating group that donates electron density to the aromatic ring, particularly at the ortho and para positions. numberanalytics.combyjus.com The general mechanism of EAS involves the aromatic ring acting as a nucleophile, attacking an electrophile (E+) in a rate-determining step to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com In a subsequent fast step, a proton is lost from the sigma complex, restoring the ring's aromaticity. masterorganicchemistry.com

In the context of this compound, direct reaction with an aromatic amine is not the primary pathway. Instead, the aldehyde group is first activated. A well-documented example involves the reaction with dimethyl sulfate, which quantitatively forms a reactive, albeit unstable, vinylogous iminium salt. wikipedia.org This salt serves as the key electrophile.

This activated intermediate can then react with nucleophilic aromatic amines, such as 2-naphthylamine. The electron-rich naphthalene (B1677914) ring attacks the electrophilic carbon of the iminium salt. Following the principles of EAS, the attack occurs at a position activated by the amine group. The resulting intermediate can then undergo cyclization and subsequent elimination to form a new heterocyclic ring system. For instance, the reaction of the dimethyl sulfate adduct of this compound with 2-naphthylamine, followed by treatment with sodium methoxide, leads to the formation of benzo[f]quinoline. wikipedia.org

The proposed mechanism involves:

Activation: this compound reacts with an activating agent (e.g., dimethyl sulfate) to form a highly electrophilic vinylogous iminium salt.

Electrophilic Attack: The aromatic amine (e.g., 2-naphthylamine) acts as a nucleophile, attacking the terminal carbon of the iminium salt. This forms a sigma complex.

Cyclization/Elimination: The intermediate undergoes an intramolecular cyclization, followed by the elimination of dimethylamine and the methoxide catalyst to yield the final, stable aromatic product, benzo[f]quinoline. wikipedia.org

Table 1: Electrophilic Substitution Reaction with an Aromatic Amine

| Reactant 1 | Activating Agent | Reactant 2 | Key Intermediate | Final Product |

| This compound | Dimethyl sulfate | 2-Naphthylamine | Vinylogous iminium salt | Benzo[f]quinoline |

Mannich Reactions with this compound

This compound is a valuable reagent in reactions analogous to the classic Mannich reaction. The traditional Mannich reaction is a three-component condensation involving an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with at least one active hydrogen (an enolizable carbonyl compound). organic-chemistry.orgorgsyn.org The initial step involves the formation of an electrophilic iminium ion from the aldehyde and the amine, which then reacts with the enol form of the carbonyl compound. orgsyn.orgyoutube.com

Due to its structure as a vinylogous amide, this compound can act as a precursor to a highly reactive vinamidinium salt, which is an extended and more complex version of the simple iminium ions used in typical Mannich reactions. wikipedia.org This salt is the key electrophilic species that reacts with a variety of carbon nucleophiles (CH-acidic compounds).

A key method for generating this reactive species involves the reaction of this compound with dimethylammonium tetrafluoroborate, which produces 1,1,5,5-tetramethyl-1,5-diazapentadienium tetrafluoroborate (a vinamidinium salt) in near-quantitative yield. wikipedia.org This stable, crystalline salt can then be used in subsequent reactions.

This vinamidinium salt readily reacts with CH-acidic compounds in a process that can be described as a vinylogous Mannich reaction. The nucleophile attacks the electrophilic carbon framework of the salt, leading to the introduction of a three-carbon chain and the displacement of dimethylamine. This strategy is employed for the synthesis of various derivatives.

Table 2: Examples of Mannich-Type Reactions with this compound Derivatives

| 3-DMAA Derivative | Nucleophile (CH-Acidic Compound) | Reaction Conditions | Product Type | Yield |

| Vinamidinium salt | Cyclopentadiene | Sodium amide in liquid ammonia | Aminofulvene derivative | High |

| This compound | Malononitrile | Not specified | 1,3-Butadiene derivative | High |

| Vinamidinium salt | Glycine (B1666218) esters | Not specified | N-alkylpyrroles | 86% |

| Vinamidinium salt | Mercaptoacetic acid esters | Not specified | Substituted thiophenes | up to 87% |

These reactions highlight the versatility of this compound as a C3 building block, extending the principles of the Mannich reaction to create more complex and functionalized molecules. wikipedia.org

3 Dimethylaminoacrolein As a Key Building Block in Complex Organic Synthesis

Heterocycle Synthesis

The reactivity of 3-dimethylaminoacrolein allows for its use in the construction of numerous heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.

Pyridines and Substituted Pyridones (e.g., 2,3,5-Trisubstituted Pyridines)

This compound is a key starting material for synthesizing substituted pyridines and pyridones. A notable application is in the formation of 2,3,5-trisubstituted pyridines. acs.orgresearchgate.net A scalable method has been developed to produce histone deacetylase (HDAC) inhibitors that feature an unusual 2-aryl-3-cyano-5-aminomethylpyridine core. researchgate.net This process involves a novel Mannich reaction with this compound, formaldehyde, and a secondary amine, which yields a 2-(alkylaminomethyl)-3-dimethylaminoacrolein intermediate. acs.orgresearchgate.net This intermediate is then further reacted to generate the target trisubstituted pyridines. This methodology also provides access to 3,5-disubstituted pyrid-2-ones. acs.org

The reaction of this compound with 3-oxoalkanenitriles can lead to either 2-(N,N-dialkylamino)pyridines or pyridine-3-carbonitriles, depending on the specific reaction conditions employed. researchgate.netingentaconnect.com

Table 1: Synthesis of Substituted Pyridines and Pyridones

| Reactants | Key Intermediate/Conditions | Product Class |

| This compound, Formaldehyde, Secondary Amine | 2-(Alkylaminomethyl)-3-dimethylaminoacrolein | 2,3,5-Trisubstituted Pyridines, 3,5-Disubstituted Pyrid-2-ones |

| This compound, 3-Oxoalkanenitriles | Varies with reaction conditions | 2-(N,N-Dialkylamino)pyridines or Pyridine-3-carbonitriles |

Pyrimidines (e.g., 2-Aminopyrimidine (B69317) from Guanidine)

The synthesis of pyrimidines, another important class of nitrogen-containing heterocycles, can be efficiently achieved using this compound. A significant example is the reaction with guanidine (B92328), which results in the formation of 2-aminopyrimidine in nearly quantitative yield. wikipedia.org This reaction highlights the utility of this compound as a direct precursor to functionalized pyrimidines, which are prevalent in medicinal chemistry.

Table 2: Synthesis of 2-Aminopyrimidine

| Reactants | Product | Yield |

| This compound, Guanidine | 2-Aminopyrimidine | Nearly quantitative wikipedia.org |

Pyrroles (e.g., N-Methylpyrrole derivatives)

This compound is also a valuable reagent for the synthesis of pyrrole (B145914) derivatives. For instance, the reaction of N-methylpyrrole with this compound in the presence of phosphoryl chloride (POCl₃) yields 3-(2-N-methylpyrrole)propenal. wikipedia.org Furthermore, N-alkylpyrroles can be obtained in good yields (up to 86%) through the reaction of a vinamidinium salt derived from this compound with glycine (B1666218) esters. wikipedia.org

Table 3: Synthesis of Pyrrole Derivatives

| Reactants | Conditions/Reagent | Product | Yield |

| N-Methylpyrrole, this compound | POCl₃ | 3-(2-N-Methylpyrrole)propenal | 49% wikipedia.org |

| Vinamidinium salt (from this compound), Glycine esters | - | N-Alkylpyrroles | 86% wikipedia.org |

Pyrazoles (e.g., from Hydrazine (B178648) Hydrate)

The reaction of this compound with hydrazine hydrate (B1144303) provides a straightforward route to the parent pyrazole (B372694) ring system, achieving a high yield of 84%. wikipedia.org This method offers a direct and efficient synthesis of the fundamental pyrazole structure. Additionally, studies have shown that coupling this compound with p-chlorobenzenediazonium chloride produces an intermediate, 2-(2-(4-chlorophenyl)hydrazono)malonaldehyde, which upon reaction with hydrazine hydrate or phenylhydrazine, yields the corresponding arylazopyrazole derivatives. researchgate.netingentaconnect.com

Table 4: Synthesis of Pyrazoles

| Reactants | Product | Yield |

| This compound, Hydrazine Hydrate | Pyrazole | 84% wikipedia.org |

| 2-(2-(4-chlorophenyl)hydrazono)malonaldehyde, Hydrazine Hydrate/Phenylhydrazine | Arylazopyrazole derivatives | Not specified researchgate.netingentaconnect.com |

Benzo[f]quinolines (1-Azaphenanthrenes)

This compound can be utilized in a multi-step synthesis to construct the polycyclic framework of benzo[f]quinolines, also known as 1-azaphenanthrenes. The process involves the formation of an amidine by reacting this compound with 2-naphthylamine (B18577). This intermediate, after forming an adduct with dimethyl sulfate (B86663), undergoes cyclization with sodium methoxide (B1231860) to yield the benzo[f]quinoline (B1222042) structure. wikipedia.org

Table 5: Synthesis of Benzo[f]quinoline

| Reactants | Key Steps | Product |

| This compound, 2-Naphthylamine, Dimethyl Sulfate, Sodium Methoxide | 1. Amidine formation, 2. Adduct formation, 3. Cyclization | Benzo[f]quinoline (1-Azaphenanthrene) wikipedia.org |

Thiophenes (e.g., with Mercaptoacetic Acid Esters)

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles like thiophenes. Substituted thiophenes can be prepared in high yields (up to 87%) by reacting a vinamidinium salt, derived from this compound, with mercaptoacetic acid esters. wikipedia.org

Table 6: Synthesis of Substituted Thiophenes

| Reactants | Product | Yield |

| Vinamidinium salt (from this compound), Mercaptoacetic Acid Esters | Substituted Thiophenes | Up to 87% wikipedia.org |

1,2,3-Triazole Derivatives

This compound has emerged as a valuable and commercially available C3 building block for the synthesis of 1,2,3-triazole derivatives, offering alternatives to traditional methods that may require less accessible starting materials.

Metal-free Synthesis of 4-Formyl-1,2,3-triazoles

The use of this compound provides a notable metal-free pathway for the production of 4-formyl-1,2,3-triazoles. mdpi.comwikipedia.orgnih.gov This approach is significant because it circumvents the need for copper catalysis, which is common in many azide-alkyne cycloaddition reactions. The reaction leverages the enamine functionality inherent in this compound to react directly with organic azides. wikipedia.orgnih.gov

The process involves the [3+2] cycloaddition of an organic azide (B81097) to the double bond of this compound. Following the initial cycloaddition, the intermediate undergoes elimination of dimethylamine (B145610) to yield the aromatic 4-formyl-1,2,3-triazole ring. This method has been successfully demonstrated for the multigram scale synthesis of compounds like 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT). mdpi.comsemanticscholar.orgnih.gov The reaction between this compound and 4-nitrophenyl azide can achieve high yields, often exceeding 80%, with the product conveniently isolated through simple filtration. mdpi.com

Cycloaddition Reactions with Aryl Azides

The core of the triazole synthesis is the 1,3-dipolar cycloaddition reaction between this compound and an aryl azide. mdpi.com As an enamine, this compound serves as an electron-rich dienophile for the cycloaddition. wikipedia.org Research has shown that the reaction proceeds most effectively with aryl azides that possess electron-deficient aromatic rings. mdpi.com

For instance, the reaction with 4-nitrophenyl azide proceeds efficiently at moderate temperatures (e.g., 50 °C), leading to a high yield of the corresponding 4-formyl-1,2,3-triazole. mdpi.com In contrast, preliminary experiments with phenyl azide, which is less electron-deficient, showed significantly slower reaction rates, even at elevated temperatures of 80 °C, and resulted in a less pure product. mdpi.com This suggests that electron-withdrawing groups on the aryl azide enhance the substrate's reactivity in this metal-free cycloaddition.

Table 1: Cycloaddition of this compound with 4-Nitrophenyl Azide

| Reactants | Conditions | Product | Yield |

|---|

Sequential Cycloaddition and Cornforth Rearrangement

A powerful extension of this methodology is a one-pot, two-step sequence that combines the initial cycloaddition with a subsequent Cornforth rearrangement to produce various 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.comresearchgate.net This tandem process begins with the formation of a 1-aryl-4-formyl-1,2,3-triazole, such as FNPT, from this compound and an aryl azide. mdpi.com

Without isolating the intermediate, a primary amine is introduced into the reaction mixture. This amine reacts with the aldehyde group of the newly formed triazole to form an imine. The resulting imine then undergoes a ring-degenerate Cornforth rearrangement. This equilibrium is driven towards the triazole isomer where the most electron-deficient substituent is on the imine nitrogen. mdpi.comwikipedia.org Finally, hydrolysis of the rearranged imine intermediate yields the 1-alkyl-4-formyl-1,2,3-triazole and regenerates the initial aryl amine (e.g., 4-nitroaniline), which can potentially be recycled. mdpi.comnih.gov This method is particularly advantageous when the desired primary amine is more readily available than its corresponding azide. mdpi.com

Table 2: Synthesis of 1-Alkyl-4-formyl-1,2,3-triazoles via Sequential Cycloaddition and Cornforth Rearrangement

| Starting Amine | Product | Yield |

|---|---|---|

| Hexylamine | 4-Formyl-1-hexyl-1,2,3-triazole | 94% mdpi.com |

| Methylamine | 4-Formyl-1-methyl-1,2,3-triazole | 82% mdpi.com |

| Benzylamine | 1-Benzyl-4-formyl-1,2,3-triazole | 99% mdpi.com |

Synthesis of Extended π-Systems

This compound is also a key reagent for the synthesis of extended π-conjugated systems, such as p-aminocinnamaldehydes, through reactions analogous to the Vilsmeier-Haack reaction. mdpi.comnih.gov

p-Aminocinnamaldehydes from Aromatic Amines and POCl₃

p-Aminocinnamaldehydes can be effectively synthesized by reacting an aromatic amine with this compound in the presence of phosphorus oxychloride (POCl₃). mdpi.comsemanticscholar.orgnih.gov This method is an analogue of the classical Vilsmeier-Haack formylation, where this compound is used in place of dimethylformamide (DMF) to introduce a 3-carbon aldehyde fragment. mdpi.comnih.gov The reaction proceeds via electrophilic substitution on the electron-rich aromatic ring of the amine. mdpi.comnih.gov

The general procedure involves mixing the aromatic amine and this compound in a solvent like anhydrous chloroform (B151607). The mixture is cooled, and a solution of POCl₃ is added dropwise while maintaining a low temperature. mdpi.comsemanticscholar.org The reaction is then allowed to warm to room temperature and stirred overnight before being heated to complete the reaction. A final workup involving neutralization yields the crude p-aminocinnamaldehyde, which can be purified by recrystallization. mdpi.comsemanticscholar.org This method provides moderate to good yields, generally ranging from 36% to 61%. mdpi.comnih.gov

Factors Influencing Yields and Steric Hindrance Effects in Cinnamaldehyde (B126680) Synthesis

The yields of p-aminocinnamaldehydes synthesized using this method are influenced by the electronic properties and steric environment of the starting aromatic amine. nih.govsemanticscholar.org The reaction relies on electrophilic aromatic substitution, and therefore, aromatic amines are highly suitable substrates. nih.gov

The yields can vary depending on the specific substituents on the aromatic amine. nih.gov Furthermore, steric hindrance plays a crucial role. For example, the synthesis of 4-(N,N-dimethylamino)-2,6-dimethylcinnamaldehyde can be achieved in a satisfactory yield only through this method, as alternative routes are likely impeded by the steric bulk of the two methyl groups ortho to the substitution site. semanticscholar.org This highlights the utility of the this compound/POCl₃ system for accessing sterically hindered cinnamaldehyde derivatives.

Table 3: Yields of p-Aminocinnamaldehyde Derivatives from Various Aromatic Amines

| Aromatic Amine | Product | Yield |

|---|---|---|

| N,N-Dimethylaniline | 4-(N,N-Dimethylamino)cinnamaldehyde | 61% mdpi.com |

| 3-Methyl-N,N-dimethylaniline | 4-(N,N-Dimethylamino)-2-methylcinnamaldehyde | 58% mdpi.comnih.gov |

| N,N-Diethylaniline | 4-(N,N-Diethylamino)cinnamaldehyde | 55% mdpi.com |

Functionalization of Macrocyclic Systems

This compound serves as a crucial reagent for introducing acrolein functionalities onto complex macrocyclic structures, particularly corroles. This functionalization opens avenues for further chemical modifications and tuning of the electronic and optical properties of these macrocycles.

Acroleyl Substitution on Corroles via Vilsmeier Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation and acroleylation of electron-rich aromatic compounds. In the context of corrole (B1231805) chemistry, the use of this compound (3-DMA) in conjunction with phosphoryl chloride (POCl₃) facilitates the introduction of β-acroleyl groups onto the corrole periphery. rsc.org

The reactivity of corroles in the Vilsmeier reaction with 3-DMA is significantly influenced by the metal ion coordinated within the macrocycle's core. For instance, cobalt(III) tritolylcorrole demonstrates high reactivity, yielding 3-acroleyl and 3,17-bis(acroleyl) substituted products in high yields with short reaction times. rsc.org In contrast, the corresponding copper(II) tritolylcorrole exhibits lower reactivity, affording a mixture of 2-acroleyl and 3-acroleyl substituted products in lower yields over a longer reaction period. rsc.org Gallium(III) corroles, when subjected to these conditions, can form a range of products from mono- to tetraacroleyl-substituted derivatives, depending on the stoichiometric ratios of the Vilsmeier reagents. rsc.org These β-acroleyl substituted metallocorroles display broadened and red-shifted absorption spectra, indicating a significant electronic perturbation of the macrocycle. rsc.org

Table 1: Products of Vilsmeier Acroleylation of Metallocorroles with 3-DMA/POCl₃

| Corrole Precursor | Metal Ion | Reaction Time | Product(s) | Yield (%) |

|---|---|---|---|---|

| Co(III) tritolylcorrole | Co(III) | 10 min | 3-acroleylcorrole | 95 |

| 3,17-bis(acroleyl)corrole | 5 | |||

| 3 h | 3,17-bis(acroleyl)corrole | 34 | ||

| Cu(II) tritolylcorrole | Cu(II) | 4 h | 2-acroleylcorrole | 9 |

| 3-acroleylcorrole | 12 | |||

| Ga(III) triarylcorrole | Ga(III) | Varied | Mono-, di-, tri-, and tetraacroleyl-substituted corroles | Varied |

Regioselective Functionalization of Corroles

The functionalization of corroles is inherently more complex than that of their porphyrin analogues due to the lower symmetry of the corrole ring. rsc.org However, the Vilsmeier acroleylation using 3-DMA can proceed with a high degree of regioselectivity. This selectivity is governed by a combination of factors including the nature of the meso-substituents, the specific reagents used, and, crucially, the metal ion coordinated in the corrole's core. rsc.org

Unexpected Products in Corrole Functionalization (e.g., N²¹,N²²-3-formylpropylcorrole, 10-acrolein isocorrole)

While the Vilsmeier reaction on metallocorroles often leads to the expected β-acroleyl products, the reaction with free-base corroles can take an unexpected turn. The reaction of 5,10,15-tritolylcorrole with 3-DMA and POCl₃ does not yield the anticipated β-acrolein corrole. mdpi.comnih.gov Instead, two surprising products are formed: an inner-core substituted N²¹,N²²-3-formylpropylcorrole and a 10-acrolein isocorrole. mdpi.comnih.govresearchgate.net

The formation of the N²¹,N²²-3-formylpropyl derivative arises from the Vilsmeier reagent attacking the inner nitrogen atoms of the corrole core. mdpi.com This type of inner-core reactivity has been observed in other Vilsmeier formylation reactions of corroles. mdpi.com The second product, 10-acrolein isocorrole, results from an unprecedented electrophilic attack of the Vilsmeier reagent at the 10-meso position of the corrole, leading to a rearrangement of the macrocyclic framework into an isocorrole structure. mdpi.comnih.govdntb.gov.ua Increasing the reaction temperature or the amount of the Vilsmeier reagent leads to the 10-acrolein isocorrole becoming the sole product. mdpi.comresearchgate.net This novel reactivity pattern highlights the unique chemical behavior of free-base corroles compared to their metallated counterparts and opens a new synthetic route to stable isocorrole derivatives. mdpi.comnih.gov

Table 2: Unexpected Products from the Vilsmeier Reaction of 5,10,15-Tritolylcorrole with 3-DMA/POCl₃

| Reaction Conditions | Product | Yield (%) |

|---|---|---|

| CH₂Cl₂ at 35 °C, 7 h | N²¹,N²²-3-formylpropylcorrole | 43 |

| 10-acrolein isocorrole | 18 | |

| Increased temperature or excess reagent | 10-acrolein isocorrole | Becomes the unique product |

Synthesis of Halogenated Acrolein Derivatives

Halogenated derivatives of this compound are valuable synthons for the construction of complex fused polycyclic systems.

Preparation of 3-(Dimethylamino)-2-haloacroleins by Halogenation

3-(Dimethylamino)-2-haloacroleins can be readily prepared by the halogenation of this compound using N-halosuccinimides. sapub.org This method provides access to chloro-, bromo-, and iodo-substituted acrolein derivatives, which are key building blocks for subsequent cyclization reactions.

Applications in the Synthesis of Fused Polycyclic Systems (e.g., 1H-Cyclohepta[2,1-b:3,4-b']diindoles)

The halogenated derivatives of this compound are instrumental in the synthesis of fused heterocyclic systems such as 1H-cyclohepta[2,1-b:3,4-b']diindoles. sapub.org These compounds are constructed through the condensation of 2,2'-diindole with a 3-(dimethylamino)-2-haloacrolein in the presence of a dehydrating agent like trifluoromethanesulfonic anhydride. sapub.org This reaction facilitates the formation of a seven-membered ring fused between the two indole (B1671886) units. The resulting halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles can then be subjected to further functionalization through nucleophilic aromatic substitution reactions, although their reactivity depends on the position and nature of the halogen substituent. sapub.org

Table 3: Synthesis of 7-Halo-1H-cyclohepta[2,1-b:3,4-b']diindoles

| 3-(Dimethylamino)-2-haloacrolein | Dehydrating Agent | Product | Yield |

|---|---|---|---|

| 3-(Dimethylamino)-2-chloroacrolein | Trifluoromethanesulfonic anhydride | 7-Chloro-1H-cyclohepta[2,1-b:3,4-b']diindole | Good |

| 3-(Dimethylamino)-2-bromoacrolein | Trifluoromethanesulfonic anhydride | 7-Bromo-1H-cyclohepta[2,1-b:3,4-b']diindole | Good |

| 3-(Dimethylamino)-2-iodoacrolein | Trifluoromethanesulfonic anhydride | 7-Iodo-1H-cyclohepta[2,1-b:3,4-b']diindole | Good |

Intermediate in Agrochemical and Pharmaceutical Synthesis (e.g., 2-Chloronicotinic Acid, Fluvastatin Intermediate)

This compound (DMDA) serves as a crucial and versatile building block in the synthesis of a variety of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. Its unique structure, combining the functionalities of an unsaturated aldehyde and an enamine, allows it to be a key precursor for various heterocyclic compounds.

Of significant industrial interest is the application of DMDA in the production of 2-Chloronicotinic acid. wikipedia.org This compound is a vital intermediate for the synthesis of several herbicides, such as nicosulfuron (B1678754) and flufenacet, and fungicides like boscalid. guidechem.com In the pharmaceutical sector, 2-Chloronicotinic acid is used to produce drugs like the anti-AIDS medication nevirapine (B1678648) and the antidepressant mirtazapine. guidechem.com The synthesis involves a Knoevenagel condensation of this compound with a cyanoacetic acid ester, followed by cyclization and hydrolysis. wikipedia.orgguidechem.com This method is noted for its high yield and mild reaction conditions, making it suitable for industrial-scale production. guidechem.comscientific.net

Different variations of this synthesis have been documented in patent literature, optimizing reaction conditions and yields. For instance, the reaction can be carried out as a "one-pot" synthesis, streamlining the process. google.com

Table 1: Examples of 2-Chloronicotinic Acid Ester Synthesis using this compound

| Reactant | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl cyanoacetate | Piperidine, Acetic acid / Toluene | Ethyl 2-chloronicotinate | 88% (of theoretical) | googleapis.com |

| n-Butyl cyanoacetate | n-Octylamine, Acetic acid / Xylene | n-Butyl 2-chloronicotinate | 86% | google.com |

In another key pharmaceutical application, this compound is used in the synthesis of an intermediate for Fluvastatin. wikipedia.orgwikipedia.org Fluvastatin is a cholesterol-lowering drug belonging to the statin class. The synthesis involves the reaction of a fluoroaryl-substituted N-isopropylindole with this compound and phosphorus oxychloride (POCl₃). wikipedia.orgdict.ccwikimedia.org This reaction highlights the utility of DMDA in constructing complex, multi-ring systems found in many modern pharmaceuticals.

Potential for New Material Development

The reactive nature of this compound makes it a valuable precursor for the development of novel materials with specialized properties. Its applications extend into materials for photonics, polymer science, and photodynamic therapy.

One significant area of research is the synthesis of photosensitizers for photodynamic therapy (PDT), a medical treatment that uses light to activate a drug to kill cancer cells and other diseased cells. DMDA is used in Vilsmeier-type reactions with porphyrins and chlorins to create meso-(2-formylvinyl)porphyrins. acs.org These intermediates can then be cyclized to form more complex structures like benzochlorins, benzoisobacteriochlorins, and benzobacteriochlorins, which are investigated for their photosensitizing properties. acs.orgsigmaaldrich.com The market for this compound has seen a notable increase in use for developing photodynamic therapeutic agents. globalgrowthinsights.com

In the field of nonlinear optics (NLO), DMDA is used to construct donor-π-bridge-acceptor (D-π-A) chromophores. rsc.org These molecules are essential for applications in optical communications and information processing. For example, DMDA can be used to synthesize the aldehyde precursor for APTBD (4-[5-(4-dibutylamino-phenyl)-thiophen-2-yl]-buta-1,3-dienyl) donor-bridge components, which are then combined with strong electron acceptors. rsc.org The resulting materials exhibit large NLO responses.

Furthermore, this compound is employed in the synthesis of specialty polymers and dyes. It is a building block for Y-shaped cyanine (B1664457) dyes and can be used to create ω,ω-bis(dimethylaminopolyenyl)ketones (ketocyanines), which are cross-conjugated systems with interesting spectral properties like solvatochromism and thermochromism. sigmaaldrich.commathnet.ru The reaction of DMDA with alkylidenemalononitriles can yield cross-conjugated dinitriles, which are analogues of ketocyanines and have potential as materials for nonlinear optics. mathnet.ru Its role in polymer development contributes significantly to its industrial consumption. globalgrowthinsights.com It is also used in the synthesis of polymer-supported catalysts, for instance, in creating 1,2,3-triazole-4-carbaldehydes which are versatile intermediates. researchgate.net

Table 2: Applications of this compound in New Material Development

| Material Class | Specific Examples | Potential Application | Reference |

|---|---|---|---|

| Photosensitizers | Benzochlorins, Benzoisobacteriochlorins | Photodynamic Therapy (PDT) | acs.orgsigmaaldrich.com |

| NLO Materials | Push-pull chromophores (e.g., APTBD-based) | Optical Communications, Information Processing | rsc.org |

| Specialty Dyes | Y-shaped cyanines, Ketocyanines | Advanced Dyes, Molecular Probes | sigmaaldrich.commathnet.ru |

Spectroscopic Characterization and Conformational Studies of 3 Dimethylaminoacrolein and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural and dynamic investigation of 3-dimethylaminoacrolein and its related compounds.

Structural Elucidation via ¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound and its derivatives.

For This compound , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows distinct signals corresponding to the different protons in the molecule. The aldehyde proton (CHO) appears as a doublet, while the vinylic protons exhibit characteristic splitting patterns. The two methyl groups attached to the nitrogen atom often show separate signals at lower temperatures due to restricted rotation around the C-N bond. oxinst.comoxinst.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key resonances include those for the carbonyl carbon, the vinylic carbons, and the methyl carbons of the dimethylamino group. mathnet.ru

The following table summarizes typical NMR data for a derivative, (3-dimethylaminopropen-2-ylidene)malononitrile, in CDCl₃: mathnet.ru

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N(CH₃)₂ | 3.0 (s, 3H), 3.2 (s, 3H) | 37.7 (Me), 45.7 (Me) |

| Hγ | 5.5 (t, 1H, J=12 Hz) | 97.1 (Cγ) |

| Hδ | 7.12 (d, 1H, J=12 Hz) | 160.0 (Cδ) |

| Hβ | 7.20 (d, 1H, J=12 Hz) | 157.5 (Cβ) |

| Cα | 61.4 (Cα) | |

| CN | 115.6 (CN), 117.6 (CN) |

s = singlet, d = doublet, t = triplet, Me = methyl

In the synthesis of p-aminocinnamic aldehyde derivatives, a reaction product of aromatic amines with this compound, the aldehyde proton signal is observed around 9.5 ppm in the ¹H NMR spectrum. nih.govmdpi.com The methine protons of the propenal moiety show signals between 6.2 and 7.8 ppm. nih.govmdpi.com The carbon signal of the aldehyde group appears at approximately 193–195 ppm in the ¹³C NMR spectrum. nih.govmdpi.com

Stereochemical Assignments (e.g., Trans Configuration of Methine Protons)

The coupling constants (J-values) observed in the ¹H NMR spectra are critical for determining the stereochemistry of the double bond in this compound and its derivatives. A large coupling constant (typically around 12-16 Hz) between the vinylic protons is indicative of a trans configuration.

For instance, in p-aminocinnamic aldehyde derivatives prepared from this compound, the coupling constant for the methine protons is approximately 16 Hz, confirming a trans configuration. nih.govmdpi.com Similarly, for (3-dimethylaminopropen-2-ylidene)malononitrile, the coupling constant of 12 Hz for the Hγ and Hδ protons indicates a trans relationship. mathnet.ru The IUPAC name for this compound is often given as (2E)-3-(dimethylamino)prop-2-enal, where (E) denotes the trans configuration about the C=C double bond. thermofisher.comthermofisher.com

Dynamic NMR Spectroscopy and Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational changes in this compound, particularly the restricted rotation around the carbon-nitrogen bond of the dimethylamino group. news-medical.net At low temperatures, this rotation is slow on the NMR timescale, resulting in two distinct signals for the two methyl groups. oxinst.comoxinst.com As the temperature increases, the rate of rotation increases, causing the two signals to broaden, coalesce into a single broad peak, and finally sharpen into a single signal at higher temperatures. oxinst.comoxinst.com This phenomenon is a classic example of cis-trans isomerization of the amino-methyl groups. oxinst.com

Variable temperature ¹H NMR spectra of this compound in CDCl₃ clearly illustrate this dynamic process. oxinst.comnews-medical.net The coalescence temperature can be used to calculate the energy barrier for the rotational process.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound and its derivatives. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. thermofisher.comthermofisher.com

The most prominent peaks include:

A strong absorption band for the C=O stretching of the aldehyde group. In derivatives like p-aminocinnamic aldehydes, this appears in the range of 1649-1667 cm⁻¹. nih.gov

Absorption bands corresponding to the C=C stretching of the vinyl group.

Bands related to the C-N stretching of the dimethylamino group.

The conformity of the IR spectrum is often used as a quality control parameter for commercial samples of this compound. thermofisher.comthermofisher.com

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and its derivatives, providing definitive confirmation of their chemical formula. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ that corresponds to its molecular weight of 99.13 g/mol . guidechem.comwikipedia.orgnist.gov

In the analysis of derivatives, such as (3-dimethylaminopropen-2-ylidene)malononitrile, the mass spectrum shows the molecular ion peak [M]⁺ at m/z 147, which is consistent with its calculated molecular formula of C₈H₉N₃. mathnet.ru This technique is crucial for verifying the successful synthesis of new compounds derived from this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mpg.de It allows for the calculation of various properties, including optimized geometries and the distribution of electron density.

In the case of 3-Dimethylaminoacrolein, DFT calculations reveal a planar conformation, which maximizes the π-system conjugation between the dimethylamino group and the formyl group. This extended conjugation is a key feature of its structure and significantly influences its chemical behavior. The molecule can be considered a vinylogous amide, where the electronic effects of the nitrogen lone pair are transmitted through the carbon-carbon double bond to the carbonyl group.

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. researchgate.netnih.gov For this compound, TD-DFT calculations are instrumental in understanding the nature of its electronic transitions.

The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region. TD-DFT calculations attribute this absorption to a π → π* transition. This transition involves the promotion of an electron from a π bonding orbital, which is delocalized over the entire molecule, to a π* antibonding orbital. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of conjugation and the electronic nature of the substituents.

Studies on related D-π-A (Donor-π-Acceptor) systems have shown that the highest occupied molecular orbital (HOMO) is typically located on the donor group (in this case, the dimethylamino group), while the lowest unoccupied molecular orbital (LUMO) is centered on the acceptor group (the formyl group). mdpi.com The π → π* transition in 3-DMA can therefore be described as an intramolecular charge transfer (ICT) process.

Frontier Molecular Orbital (FMO) Analysis in Reactivity and Photochemistry

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules. nih.gov It focuses on the interactions between the HOMO and LUMO of reacting species. In the context of this compound, FMO analysis provides insights into its behavior in various chemical reactions.

The HOMO of 3-DMA is relatively high in energy due to the electron-donating effect of the dimethylamino group. This makes the molecule a good nucleophile, particularly at the β-carbon, which bears a partial negative charge due to resonance. The LUMO, on the other hand, is relatively low in energy and is primarily localized on the α,β-unsaturated aldehyde moiety, making it susceptible to nucleophilic attack at the formyl carbon and the β-carbon.

The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's reactivity and photochemistry. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. nih.gov In D-π-A systems, this gap can be tuned by modifying the donor, acceptor, or the π-conjugated bridge. mdpi.com

Prediction of Reaction Pathways and Regioselectivity

Theoretical calculations, particularly those based on DFT, can be employed to predict the most likely pathways for chemical reactions involving this compound and to explain the observed regioselectivity. bangor.ac.uk

For instance, in reactions with electrophiles, the high electron density at the β-carbon, as predicted by both resonance theory and FMO analysis, suggests that this position will be the primary site of attack. Conversely, in reactions with nucleophiles, the electrophilic nature of the formyl carbon and the β-carbon makes them potential reaction sites. The specific outcome of a reaction will depend on the nature of the nucleophile and the reaction conditions.

A notable example of the utility of 3-DMA in synthesis is its reaction with 5,10,15-tritolylcorrole in the presence of POCl₃. mdpi.comresearchgate.net While the expected β-acrolein corrole (B1231805) was not formed, the reaction yielded an inner core substituted N²¹,N²²-3-formylpropylcorrole and a 10-acrolein isocorrole. mdpi.com This unexpected reactivity highlights the complex reaction pathways that can be elucidated through a combination of experimental and theoretical investigations.

Furthermore, this compound serves as a precursor in the Vilsmeier-Haack reaction for the formylation of various substrates. semanticscholar.org The regioselectivity of these reactions can often be rationalized by considering the calculated electron densities and the stability of the reaction intermediates.

Conclusion and Future Research Directions

Summary of Synthetic Utility and Mechanistic Understanding

3-Dimethylaminoacrolein has established itself as a versatile and valuable building block in organic synthesis. Its dual functionality, combining the reactivity of an unsaturated aldehyde and an enamine, allows for the construction of a wide array of molecular architectures. wikipedia.org This compound serves as a key precursor for introducing unsaturated and reactive three-carbon (C3) units into various molecules. wikipedia.org A significant area of its application lies in the synthesis of nitrogen-containing heterocycles, including pyridines, pyrimidines, pyrroles, and pyrazoles. wikipedia.org For instance, it reacts almost quantitatively with guanidine (B92328) to form 2-aminopyrimidine (B69317). wikipedia.org

Mechanistically, the reactivity of this compound can be understood by its vinylogous relationship to dimethylformamide (DMF). wikipedia.org The electron-donating dimethylamino group activates the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack, while the aldehyde group provides a site for electrophilic reactions and condensations. This electronic nature facilitates its participation in reactions like the Vilsmeier-Haack reaction and Knoevenagel condensations. mdpi.comacs.org For example, it can be reacted with CH-acidic compounds like malononitrile (B47326) to yield 1,3-butadiene (B125203) derivatives. wikipedia.org Furthermore, its reaction with dimethylammonium tetrafluoroborate (B81430) quantitatively produces a vinamidinium salt, which is a useful intermediate for further transformations. wikipedia.org

The compound's utility is further highlighted by its role as a stable and less toxic precursor to malondialdehyde, a genotoxic and mutagenic compound. wikipedia.org This stability and predictable reactivity make this compound a preferred reagent in many synthetic sequences, including the industrial synthesis of 2-chloronicotinic acid, an important agrochemical and pharmaceutical intermediate. wikipedia.org

Emerging Applications and Unexplored Reactivity Patterns

While well-established in heterocyclic synthesis, the applications of this compound are continually expanding into new and exciting areas of chemical science. A significant emerging field is its use in the synthesis of advanced materials for photonics and electronics. globalgrowthinsights.comopenpr.com There is growing interest in its role in creating high-performance dyes and pigments, with a notable expansion in its use for specialty colorants. globalgrowthinsights.com Researchers are exploring its incorporation into materials for organic light-emitting diodes (OLEDs) and solar cells. globalgrowthinsights.com The development of push-pull chromophores with large molecular hyperpolarizabilities for electro-optic applications represents a key area of current research. rsc.org

Another promising frontier is its application in medicinal chemistry and drug discovery, beyond its traditional role as a simple building block. It is being utilized in the synthesis of complex molecules with potential therapeutic properties, such as benzochlorins, benzoisobacteriochlorins, and benzobacteriochlorins, which are relevant in photodynamic therapy. globalgrowthinsights.comsigmaaldrich.com The synthesis of p-aminocinnamic aldehyde derivatives from this compound for potential use in medicine and optoelectronics is also an active area of investigation. mdpi.comresearchgate.net

Despite its extensive use, there are still unexplored reactivity patterns of this compound. The reactions of its aminal and trimethoxypropane derivatives with various activated alkenes have been shown to lead to unexpected products, suggesting that its condensation reactions are not fully understood and may offer pathways to novel molecular scaffolds. mathnet.ruresearchgate.netresearchgate.net Further investigation into its behavior under different catalytic conditions, including biocatalysis and photocatalysis, could unlock new synthetic transformations. The potential for developing novel multicomponent reactions involving this compound remains a largely untapped area, which could provide rapid access to complex molecular structures.

Advances in Scalable Synthesis and Process Optimization

The increasing demand for this compound in various industries, particularly pharmaceuticals and specialty chemicals, has driven efforts to develop more efficient and scalable synthetic routes. globalgrowthinsights.comdatainsightsmarket.com Historically, its preparation involved the addition of dimethylamine (B145610) to propynal, a hazardous and explosive starting material, making it unsuitable for large-scale industrial production. wikipedia.org

Modern synthetic methods have shifted towards safer and more economical processes. A common industrial route involves the reaction of vinyl ethers, such as ethyl vinyl ether or isobutyl vinyl ether, with a Vilsmeier reagent formed in-situ from dimethylformamide (DMF) and an acid chloride like phosgene (B1210022), phosphoryl trichloride (B1173362), or oxalyl chloride. wikipedia.org This process can be implemented continuously, leading to high yields of this compound. wikipedia.org For instance, the reaction of isobutyl vinyl ether with the iminium chloride derived from DMF and phosgene, followed by treatment with dilute sodium hydroxide (B78521), can yield the product in 86% yield. wikipedia.org

Recent research has focused on further process optimization, including the development of metal-free synthetic protocols. One notable advancement is the one-step, multigram-scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole using commercially available this compound, which demonstrates its utility in scalable, modern synthetic procedures. mdpi.commdpi.comresearchgate.net Additionally, a two-step, efficient, and scalable synthesis of (+)-tetralone ABA, a persistent abscisic acid analog, has been developed, showcasing the compound's role in complex, multi-step syntheses that are amenable to industrial production. researchgate.net The focus on improving reaction conditions, such as using portion-wise addition of reagents to drive reactions to completion, further highlights the ongoing efforts in process optimization. rsc.org These advancements are crucial for meeting the growing market demand and for making its downstream applications more economically viable. openpr.comdatainsightsmarket.com

Potential for Further Theoretical and Experimental Investigations in Organic Synthesis

The rich and varied reactivity of this compound presents fertile ground for further theoretical and experimental exploration. From a theoretical standpoint, computational studies, such as those employing Density Functional Theory (DFT), can provide deeper insights into the electronic structure and reactivity of this compound and its derivatives. rsc.org Such studies can help to rationalize observed reaction outcomes, predict the feasibility of new transformations, and guide the design of novel reagents and catalysts. For example, theoretical modeling could be used to explore the transition states of its cycloaddition reactions or to understand the factors governing the regioselectivity of its reactions with unsymmetrical nucleophiles.

Experimentally, there is significant potential in expanding the scope of its known reactions and in discovering entirely new reactivity. The development of novel catalytic systems for reactions involving this compound is a promising avenue. This could include the use of transition metal catalysts, organocatalysts, or even biocatalysts to achieve transformations that are not possible with traditional methods. For instance, asymmetric catalysis could be employed to synthesize chiral building blocks from this achiral precursor.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes to prepare 3-dimethylaminoacrolein, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Gold-Catalyzed Amination : Utilize α,β-unsaturated aldehydes with dimethylamine under aerobic conditions in the presence of gold catalysts (e.g., Au/TiO₂). Monitor reaction progress via TLC or HPLC, with typical yields of 65–80% .

- Copper-Catalyzed Cascade Reactions : Employ propargylic alcohols and dimethylamine with Cu(I) catalysts (e.g., CuBr) in DMF at 80°C. Purify via column chromatography (hexane/ethyl acetate) to isolate the product .

- Key Considerations : Optimize solvent polarity (e.g., THF vs. DMF) and catalyst loading to minimize side reactions (e.g., over-oxidation or polymerization). Characterize products using ¹H NMR (δ 9.2–9.4 ppm for the aldehyde proton) and IR (C=O stretch at ~1680 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H NMR : In CDCl₃, observe the aldehyde proton as a singlet at δ 9.3 ppm and dimethylamino protons as a singlet at δ 2.8–3.0 ppm. Use variable-temperature NMR (e.g., 2–48°C) to study rotational barriers of the dimethylamino group (Figure 4) .

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 113 (C₅H₉NO⁺) and fragmentation patterns confirming the aldehyde and dimethylamino groups .

- IR Spectroscopy : Confirm C=O (1680 cm⁻¹) and C=N (1640 cm⁻¹) stretches. Compare with reference spectra to validate purity .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation. Monitor degradation via weekly HPLC (C18 column, acetonitrile/water gradient) .

- Moisture Sensitivity : Use molecular sieves (3Å) in storage containers. Conduct Karl Fischer titration to ensure water content <0.1% .

Advanced Research Questions

Q. How can dynamic NMR spectroscopy elucidate the rotational barriers of the dimethylamino group in this compound?

- Methodological Answer :

- Experimental Setup : Acquire ¹H NMR spectra at 2°C increments from 2–48°C using a benchtop NMR with variable-temperature accessory. Track coalescence of dimethylamino proton signals (δ 2.8–3.0 ppm) .

- Data Analysis : Apply the Eyring equation to calculate ΔG‡ (activation energy) from signal coalescence temperatures. Typical values range 60–70 kJ/mol .

- Example Data Table :

| Temperature (°C) | Signal Behavior |

|---|---|

| 2 | Two distinct singlets |

| 25 | Broadened peaks |

| 48 | Coalesced singlet |

Q. What mechanisms explain the cis-trans isomerization of this compound, and how can computational modeling validate experimental findings?

- Methodological Answer :

- Experimental Validation : Use NOESY NMR to detect spatial proximity between the aldehyde proton and dimethylamino group, confirming isomer populations .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level. Compare calculated rotational barriers (ΔG‡) with NMR-derived values. Discrepancies >5 kJ/mol suggest solvent effects or incomplete basis sets .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer :

- Systematic Error Analysis :

- Catalyst Purity : Verify metal catalyst composition via ICP-MS (e.g., Au content in Au/TiO₂) .

- Solvent Anhydrity : Use GC-MS to detect trace water in solvents, which can hydrolyze intermediates .

- Reproducibility Protocols : Replicate reactions in triplicate under inert conditions (Schlenk line). Report mean yields ± standard deviation .

Q. What role does the dimethylamino group play in the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Conduct stopped-flow UV-Vis experiments to monitor addition of nucleophiles (e.g., Grignard reagents) to the α,β-unsaturated system. Compare rate constants (k) with non-aminated analogs .

- Theoretical Insights : Use NBO analysis to quantify electron-donating effects of the dimethylamino group on the LUMO energy of the carbonyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。